1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione
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Overview
Description
1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the oxazine family. This compound is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring, with an ethyl group at the 1-position and a fluorine atom at the 5-position. The compound’s molecular formula is C10H8FNO3, and it has a molecular weight of 209.17 g/mol .
Preparation Methods
The synthesis of 1-ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 5-fluoroisatoic anhydride with ethylamine in the presence of a suitable catalyst can yield the desired compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: The fluorine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . The pathways involved in its mechanism of action depend on the specific biological context and target molecules .
Comparison with Similar Compounds
1-Ethyl-5-fluoro-1H-benzo[d][1,3]oxazine-2,4-dione can be compared with other similar compounds, such as:
5-Fluoro-1H-benzo[d][1,3]oxazine-2,4-dione: This compound lacks the ethyl group at the 1-position, which may affect its chemical reactivity and biological activity.
1-Ethyl-1H-benzo[d][1,3]oxazine-2,4-dione: This compound lacks the fluorine atom at the 5-position, which can influence its interactions with other molecules and its overall stability.
1-Ethyl-5-chloro-1H-benzo[d][1,3]oxazine-2,4-dione: The substitution of fluorine with chlorine can lead to differences in reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H8FNO3 |
---|---|
Molecular Weight |
209.17 g/mol |
IUPAC Name |
1-ethyl-5-fluoro-3,1-benzoxazine-2,4-dione |
InChI |
InChI=1S/C10H8FNO3/c1-2-12-7-5-3-4-6(11)8(7)9(13)15-10(12)14/h3-5H,2H2,1H3 |
InChI Key |
JFWKCXXDJAYXRU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C(=CC=C2)F)C(=O)OC1=O |
Origin of Product |
United States |
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